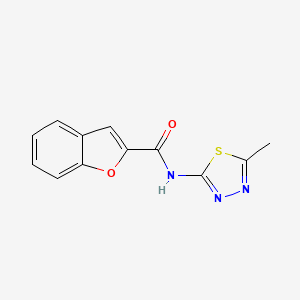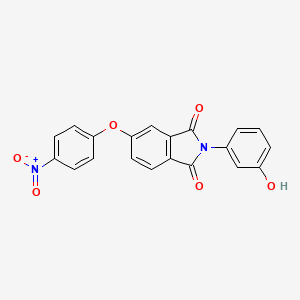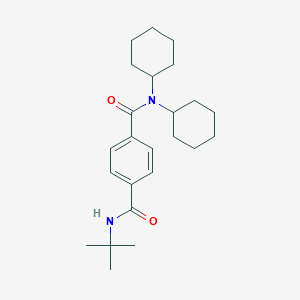
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring fused with a benzofuran moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-succinamic acid
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide stands out due to its unique combination of a thiadiazole ring and a benzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
330557-46-5 |
|---|---|
Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2S/c1-7-14-15-12(18-7)13-11(16)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3,(H,13,15,16) |
InChI Key |
UVSWROQXTKCZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 |
solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzoxazol-2-yl)-4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline](/img/structure/B11106128.png)



![1-(5-Ethylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-(2,2,2-trifluoro-1-methyl-1-trifluoromethyl-ethyl)-urea](/img/structure/B11106145.png)
![(2-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone](/img/structure/B11106150.png)
![N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11106154.png)
![Ethyl 6-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxothiomorpholine-3-carboxylate](/img/structure/B11106162.png)
![6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11106166.png)
![3-(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one](/img/structure/B11106168.png)
![5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid](/img/structure/B11106172.png)
![4-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11106173.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11106195.png)
![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11106204.png)
